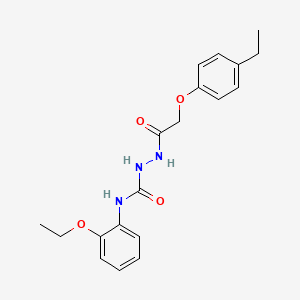

1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[[2-(4-ethylphenoxy)acetyl]amino]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-3-14-9-11-15(12-10-14)26-13-18(23)21-22-19(24)20-16-7-5-6-8-17(16)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQLPWRPNSPXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NNC(=O)NC2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

Formation of 4-Ethylphenoxyacetyl chloride: This can be achieved by reacting 4-ethylphenol with acetyl chloride in the presence of a base such as pyridine.

Reaction with 2-Ethoxyphenylhydrazine: The 4-ethylphenoxyacetyl chloride is then reacted with 2-ethoxyphenylhydrazine to form the corresponding hydrazide.

Cyclization to Semicarbazide: The hydrazide is cyclized to form the semicarbazide derivative under acidic or basic conditions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide has several notable applications:

Chemistry

- Building Block in Organic Synthesis: This compound serves as a precursor for synthesizing more complex organic molecules due to its reactive functional groups.

Biology

- Biological Activity Studies: Research indicates potential antimicrobial and anticancer properties. It is being investigated for its ability to inhibit specific enzymes and modulate metabolic pathways.

Medicine

- Therapeutic Applications: Ongoing studies focus on its efficacy as a therapeutic agent for various diseases, particularly in oncology.

Industry

- Material Development: The compound is explored for use in developing new materials and improving chemical processes.

Research has highlighted several biological activities associated with this compound:

- Anticancer Activity: Studies have shown that derivatives can induce apoptosis in cancer cell lines by activating caspase pathways, suggesting potential therapeutic applications in cancer treatment.

- Cytotoxicity Studies: In vitro assays have assessed the cytotoxicity of this compound against human hepatocyte cell lines, revealing moderate toxicity at higher concentrations (IC50 values ranging from 100 to 1000 mg/L).

Study on Apoptotic Induction

Research has demonstrated that semicarbazides can activate apoptotic pathways in cancer cells, indicating that this compound may exhibit similar mechanisms of action.

Metabolic Regulation

Investigations into related compounds suggest that they may modulate lipid metabolism through enzyme inhibition, which could be a significant avenue for further research into this compound's therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

The pharmacological and physicochemical profiles of semicarbazide derivatives are highly dependent on substituent groups. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Enzyme Inhibition Activity

Key Insights :

- Electron-withdrawing groups (e.g., nitro, bromo) enhance enzyme inhibition potency, as seen in compounds 4, 17, and 21. The target compound lacks such groups, suggesting lower intrinsic activity against MAO or ChE enzymes.

- Lipophilicity: The ethylphenoxy and ethoxyphenyl groups in the target compound may improve blood-brain barrier penetration compared to polar derivatives like compound 21 .

Anticonvulsant Activity

Key Insights :

- Halogenated indole/oxoindole scaffolds (e.g., DH-05) are critical for anticonvulsant activity. The target compound’s phenoxyacetyl group may lack the hydrogen-bonding capacity required for this activity .

Antimicrobial and Antitubercular Activity

Key Insights :

- Nitro and fluoro substituents enhance antimicrobial activity. The target compound’s ethoxy group may reduce efficacy compared to electron-deficient aryl groups .

Biological Activity

1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula: C18H22N2O3

- Molecular Weight: 314.38 g/mol

The structural features of this compound include an ethylphenoxy group and an ethoxyphenyl moiety, which are believed to contribute to its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity: Compounds in this class may inhibit specific enzymes involved in metabolic pathways. For instance, studies on related acetyl-CoA carboxylase inhibitors suggest a potential role in modulating lipid metabolism .

- Antioxidant Activity: Some derivatives have shown antioxidant properties, which can protect cells from oxidative stress, thereby influencing cellular health and longevity.

Anticancer Activity

Several studies have investigated the anticancer potential of semicarbazide derivatives. For example:

- A study demonstrated that semicarbazides could induce apoptosis in cancer cell lines by activating caspase pathways . This suggests that this compound may also exhibit similar effects.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:

- In vitro studies showed that at concentrations ranging from 100 to 1000 mg/L, certain derivatives exhibited varying degrees of cytotoxicity against human hepatocyte cell lines, with IC50 values indicating moderate toxicity at higher concentrations .

Case Studies

- Study on Apoptotic Induction:

- Metabolic Regulation:

Data Table: Biological Activities of Related Compounds

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1-(2-(4-Ethylphenoxy)acetyl)-4-(2-ethoxyphenyl)semicarbazide?

- Methodological Answer : The compound can be synthesized via a condensation reaction between a ketone derivative (e.g., 2-(4-ethylphenoxy)acetophenone) and 4-(2-ethoxyphenyl)semicarbazide. The reaction typically occurs in a polar aprotic solvent (e.g., methanol or ethanol) under reflux conditions (65–80°C) for 7–12 hours, adjusted to pH 4–5 using dilute acetic acid. Purification involves recrystallization from ethanol or column chromatography. This method aligns with protocols for analogous semicarbazones, where ketone-thiosemicarbazide reactions yield stable derivatives .

Q. What spectroscopic techniques are most effective for characterizing semicarbazide derivatives?

- Methodological Answer :

- NMR : H and C NMR confirm hydrogen environments and carbon frameworks, particularly the presence of semicarbazide NH groups (δ 9–11 ppm) and aromatic/ether linkages.

- IR : Stretching vibrations for C=O (~1650 cm) and NH (~3200 cm) validate functional groups.

- XRD : Single-crystal X-ray diffraction resolves molecular geometry, hydrogen bonding, and supramolecular packing (e.g., N–H⋯O interactions). Examples include structural studies of 4-phenylsemicarbazide derivatives .

Q. What are the key structural features of semicarbazides that influence their reactivity and applications?

- Methodological Answer : The semicarbazide core (–NH–C(=O)–NH–) enables hydrogen bonding and coordination with metals, impacting biological activity (e.g., anticonvulsant properties). Substituents like 4-ethylphenoxy and 2-ethoxyphenyl modulate solubility, steric hindrance, and electronic effects. Crystallographic studies reveal planar configurations in derivatives, critical for stacking interactions in solid-state applications .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in the design of semicarbazide-based reactions?

- Methodological Answer : Reaction path searches using density functional theory (DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For example, the ICReDD framework combines quantum calculations with experimental data to optimize reaction conditions (e.g., solvent selection, temperature). This approach accelerates the discovery of novel semicarbazide derivatives by identifying thermodynamically favorable pathways .

Q. How can statistical experimental design optimize reaction conditions for semicarbazide synthesis?

- Methodological Answer : Factorial designs (e.g., Box-Behnken or central composite) minimize experiments while evaluating variables like temperature, pH, and molar ratios. For instance, a 3 factorial design could optimize yield by testing 9 combinations of temperature (60–80°C) and reaction time (6–12 hours). Response surface methodology (RSM) then models interactions between factors, enabling precise control over product purity .

Q. How to address discrepancies between theoretical and experimental spectroscopic data for semicarbazide compounds?

- Methodological Answer : Cross-validation is critical. For example, if DFT-predicted IR frequencies deviate from experimental values, reassess computational parameters (e.g., basis sets, solvent models). Adjustments to the B3LYP/6-31G(d) level or inclusion of dispersion corrections (e.g., D3BJ) often improve alignment. Crystallographic data (XRD) can resolve ambiguities in molecular geometry .

Q. What strategies resolve ambiguities in XRD data for semicarbazide derivatives?

- Methodological Answer : Refinement software (e.g., SHELXL) resolves disorder or thermal motion artifacts. For example, if electron density maps suggest multiple conformers, split models or restraints on bond distances/angles improve accuracy. Hydrogen bonding networks are validated using PLATON or Mercury, ensuring consistency with spectroscopic data .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity results in semicarbazide derivatives across studies?

- Methodological Answer :

Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) to identify confounding variables.

Dose-response curves : Re-evaluate IC values under standardized protocols.

Structural analogs : Test derivatives with controlled modifications (e.g., replacing ethoxy with methoxy groups) to isolate structure-activity relationships.

Contradictions often arise from differences in purity, stereochemistry, or assay sensitivity, necessitating orthogonal validation (e.g., HPLC, chiral chromatography) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.